molecular formula C21H17F3N2O2 B6546814 N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946379-29-9

N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546814
CAS No.: 946379-29-9
M. Wt: 386.4 g/mol
InChI Key: IIYYQXSXWMWTMX-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17F3N2O2 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.12421228 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H17F3N2O2
  • Molecular Weight : 373.34 g/mol
  • CAS Number : 478063-39-7

The presence of a trifluoromethyl group and a dihydropyridine moiety suggests potential interactions with various biological targets.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. The dihydropyridine scaffold is known for its ability to interfere with cellular signaling pathways involved in cancer proliferation. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Compounds containing the dihydropyridine structure have been reported to modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory process .
  • Metabolic Regulation : There is emerging evidence that suggests this compound could influence metabolic pathways, particularly in the context of diabetes management. Similar compounds have been shown to enhance insulin sensitivity and improve glucose tolerance .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of the trifluoromethyl group significantly enhances the lipophilicity and bioavailability of the compound, which is essential for its interaction with biological membranes .
  • Dihydropyridine Core : Variations in the dihydropyridine core have been linked to changes in potency against specific biological targets, suggesting that modifications can lead to improved therapeutic profiles .

Case Studies

  • In Vitro Studies : A study investigating the effects of similar dihydropyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for development as an anticancer agent .
  • Animal Models : In vivo experiments using mouse models have shown that compounds with structural similarities to this compound can effectively lower blood glucose levels and improve metabolic health markers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory responses
Metabolic RegulationImproves insulin sensitivity

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
TrifluoromethylIncreased lipophilicity and bioavailability
Dihydropyridine CoreVariations lead to changes in potency

Scientific Research Applications

Chemistry

N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Oxidation : Converts the compound into oxidized derivatives.
  • Reduction : Alters functional groups within the molecule.
  • Substitution Reactions : Allows for the replacement of specific atoms or groups.
Reaction TypeDescription
OxidationFormation of oxidized products under specific conditions.
ReductionModification of functional groups using reducing agents.
SubstitutionReplacement of atoms/groups with others to form new compounds.

Biology

Research has indicated that this compound may interact with various biomolecules, making it a subject of interest in biological studies. Its potential biological activities include:

  • Anti-inflammatory Properties : Investigated for effects on inflammatory pathways.
  • Anticancer Activity : Explored for its ability to inhibit cancer cell proliferation.

Case studies have shown promising results in laboratory settings where the compound was tested against specific cancer cell lines, demonstrating significant inhibition rates compared to controls.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Drug Development : The compound's unique structure allows for modifications that could lead to new pharmaceuticals targeting various diseases.
  • Mechanism of Action Studies : Ongoing research aims to elucidate how this compound interacts with specific enzymes or receptors, potentially leading to novel therapeutic strategies.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Material Science : Development of new materials with enhanced properties due to the compound's unique chemical structure.
  • Chemical Processes : Employed in various chemical reactions that require specific reactivity profiles.

Properties

IUPAC Name

N-(2-methylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-5-2-3-7-18(14)25-19(27)17-6-4-12-26(20(17)28)13-15-8-10-16(11-9-15)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYYQXSXWMWTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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